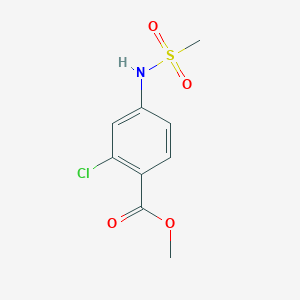

Methyl 2-chloro-4-(methylsulfonamido)benzoate

CAS No.: 158580-55-3

Cat. No.: VC3382555

Molecular Formula: C9H10ClNO4S

Molecular Weight: 263.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 158580-55-3 |

|---|---|

| Molecular Formula | C9H10ClNO4S |

| Molecular Weight | 263.7 g/mol |

| IUPAC Name | methyl 2-chloro-4-(methanesulfonamido)benzoate |

| Standard InChI | InChI=1S/C9H10ClNO4S/c1-15-9(12)7-4-3-6(5-8(7)10)11-16(2,13)14/h3-5,11H,1-2H3 |

| Standard InChI Key | QNYNNMWDNBVMLO-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=C(C=C1)NS(=O)(=O)C)Cl |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)NS(=O)(=O)C)Cl |

Introduction

Chemical Identity

Chemical Representation

Synthetic Applications

Methyl 2-chloro-4-(methylsulfonamido)benzoate is primarily used as an intermediate in organic synthesis. Its functional groups (chlorine, sulfonamide, and ester) make it versatile for further derivatization in pharmaceutical or agrochemical development.

Structural Analogues

Compounds with similar benzenesulfonamide cores have been widely studied for:

-

Anticancer activity: Selective cytotoxicity in HeLa and HCT-116 cell lines has been observed in related derivatives .

-

Antimicrobial activity: Effective against various bacterial strains, often outperforming standard antibiotics like penicillin G .

Limitations

-

Limited direct studies on the biological activity of Methyl 2-chloro-4-(methylsulfonamido)benzoate.

-

Lack of comprehensive toxicity and pharmacokinetic data.

Future Research

To fully understand its potential, future studies should focus on:

-

Evaluating its antimicrobial and anticancer properties.

-

Exploring its metabolic stability and bioavailability.

-

Investigating its role as a precursor in synthesizing biologically active compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume